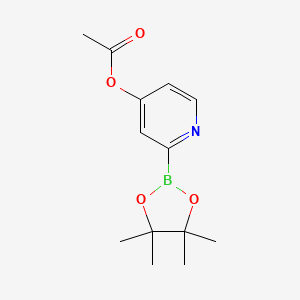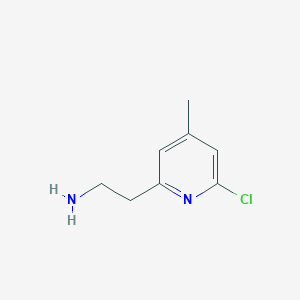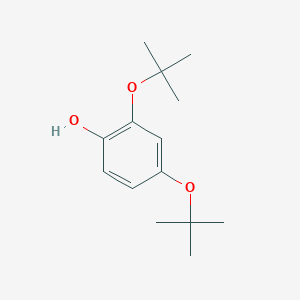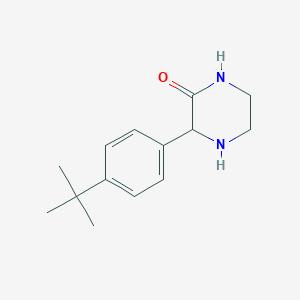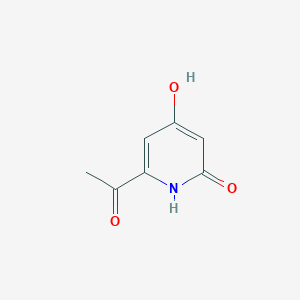
2-Hydroxy-5-methylpyridine-4-boronic acid-TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-methylpyridine-4-boronic acid-TFA is a boronic acid derivative with significant applications in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by its boronic acid functional group, which is known for its versatility in forming carbon-carbon bonds. The presence of trifluoroacetic acid (TFA) enhances its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-methylpyridine-4-boronic acid-TFA typically involves the reaction of 2-Hydroxy-5-methylpyridine with a boron-containing reagent under controlled conditions. One common method is the use of boronic acid pinacol ester intermediates, which are then converted to the desired boronic acid derivative through hydrolysis and subsequent reaction with TFA.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting these parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-5-methylpyridine-4-boronic acid-TFA undergoes various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a boronate ester or other oxidized forms.
Reduction: Reduction reactions can modify the pyridine ring or the boronic acid group.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are frequently employed in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Applications De Recherche Scientifique
2-Hydroxy-5-methylpyridine-4-boronic acid-TFA has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism by which 2-Hydroxy-5-methylpyridine-4-boronic acid-TFA exerts its effects involves the formation of boron-oxygen bonds, which facilitate various chemical transformations. The boronic acid group acts as a Lewis acid, accepting electron pairs from nucleophiles, while the pyridine ring can participate in coordination chemistry, enhancing the compound’s reactivity.
Comparaison Avec Des Composés Similaires
- 5-Methylpyridine-2-boronic acid
- Pyridine-4-boronic acid pinacol ester
- 2-Methoxypyridine-5-boronic acid pinacol ester
Comparison: Compared to these similar compounds, 2-Hydroxy-5-methylpyridine-4-boronic acid-TFA is unique due to the presence of the hydroxy group and TFA, which enhance its reactivity and stability. This makes it particularly useful in specific synthetic applications where other boronic acids may not perform as well.
Propriétés
Formule moléculaire |
C8H9BF3NO5 |
|---|---|
Poids moléculaire |
266.97 g/mol |
Nom IUPAC |
(5-methyl-2-oxo-1H-pyridin-4-yl)boronic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H8BNO3.C2HF3O2/c1-4-3-8-6(9)2-5(4)7(10)11;3-2(4,5)1(6)7/h2-3,10-11H,1H3,(H,8,9);(H,6,7) |
Clé InChI |
WWBDCEKVFMELKV-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=O)NC=C1C)(O)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


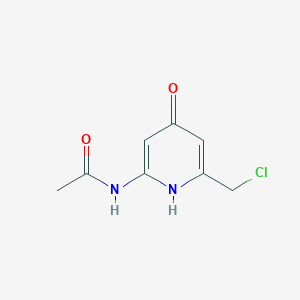
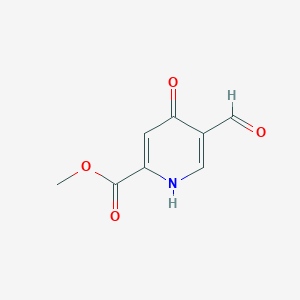
![1-[4-(Aminomethyl)-6-hydroxypyridin-2-YL]ethanone](/img/structure/B14850244.png)
![[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl 2-ethylbutanoate](/img/structure/B14850247.png)
![2-[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-YL]ethanamine](/img/structure/B14850258.png)
